molecular formula C9H19NO B13208549 4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol

4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol

Cat. No.: B13208549
M. Wt: 157.25 g/mol
InChI Key: NTMQWSZGHQZXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol is a specialized chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . This compound is characterized by its unique molecular structure, which includes an amino group and a cyclopropyl ring. It is primarily used for research purposes in various scientific disciplines.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce an amine derivative .

Scientific Research Applications

4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, potentially leading to changes in the activity of the target molecules. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research applications .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-amino-2-(2,2-dimethylcyclopropyl)butan-2-ol

InChI

InChI=1S/C9H19NO/c1-8(2)6-7(8)9(3,11)4-5-10/h7,11H,4-6,10H2,1-3H3

InChI Key

NTMQWSZGHQZXOA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(C)(CCN)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.